molecular formula C10H9FO B6146195 4-cyclopropyl-3-fluorobenzaldehyde CAS No. 946118-81-6

4-cyclopropyl-3-fluorobenzaldehyde

Cat. No.: B6146195
CAS No.: 946118-81-6
M. Wt: 164.2
InChI Key:
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Description

4-cyclopropyl-3-fluorobenzaldehyde is a chemical compound belonging to the family of aldehydes. It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzaldehyde core. This compound is commonly used in scientific research, particularly in the fields of medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-fluorobenzaldehyde can be achieved through various methods. One common approach involves the halogen-exchange reaction with 4-chlorobenzaldehyde. This reaction typically requires the use of a fluorinating agent under controlled conditions . Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogen-exchange reactions or Suzuki–Miyaura coupling reactions. These methods are preferred due to their efficiency and scalability, allowing for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-cyclopropyl-3-fluorobenzoic acid.

    Reduction: Formation of 4-cyclopropyl-3-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-cyclopropyl-3-fluorobenzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. This process often involves the activation of the compound by Brønsted acids or other catalysts, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

4-cyclopropyl-3-fluorobenzaldehyde can be compared with other fluorinated benzaldehydes, such as:

  • 2-fluorobenzaldehyde
  • 3-fluorobenzaldehyde
  • 4-fluorobenzaldehyde

These compounds share similar structural features but differ in the position of the fluorine atom on the benzaldehyde ring.

Properties

CAS No.

946118-81-6

Molecular Formula

C10H9FO

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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